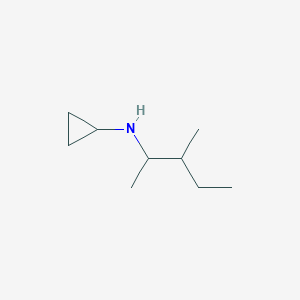
N-(3-methylpentan-2-yl)cyclopropanamine
Übersicht
Beschreibung
N-(3-methylpentan-2-yl)cyclopropanamine is a chemical compound with the CAS Number: 1038310-99-4 . It has a molecular weight of 141.26 . This compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N-(1,2-dimethylbutyl)cyclopropanamine . The InChI code is 1S/C9H19N/c1-4-7(2)8(3)10-9-5-6-9/h7-10H,4-6H2,1-3H3 . This indicates that the compound has a cyclopropane ring attached to a nitrogen atom, which is further connected to a 3-methylpentan-2-yl group.Physical And Chemical Properties Analysis
N-(3-methylpentan-2-yl)cyclopropanamine is a liquid at room temperature . It has a molecular weight of 141.26 .Wissenschaftliche Forschungsanwendungen
Application in Neuroscience
N-(3-methylpentan-2-yl)cyclopropanamine has been explored for its potential in neuroscience. It has been studied as an inhibitor of Lysine-specific demethylase-1 (LSD1), an enzyme involved in the methylation and demethylation of histones in eukaryotic cells. Inhibition of LSD1 can cause an increase in histone 3 methylation, linked to alterations in gene expression. LSD1 inhibitors, including compounds like N-(3-methylpentan-2-yl)cyclopropanamine, are being examined as therapeutic agents for conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Application in Organic Chemistry
This compound has also been relevant in the field of organic chemistry. Research on its related compounds has been conducted to understand various chemical reactions and mechanisms, such as isomerization and hydrogenolysis reactions. Studies have explored the mechanisms of these reactions on catalysts, providing insights into the behavior of molecules like N-(3-methylpentan-2-yl)cyclopropanamine under different chemical conditions (Cheng & Price, 1989).
Application in Medicinal Chemistry
In medicinal chemistry, compounds with structures similar to N-(3-methylpentan-2-yl)cyclopropanamine have been used for their physicochemical properties and as functional group bioisosteres. Aliphatic three- and four-membered rings, including cyclopropanes, have been increasingly exploited for these purposes. This research provides a perspective on the use of small rings in drug design, highlighting their advantages and potential hazards (Bauer et al., 2021).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
N-(3-methylpentan-2-yl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-4-7(2)8(3)10-9-5-6-9/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHOANSHGBYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpentan-2-yl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



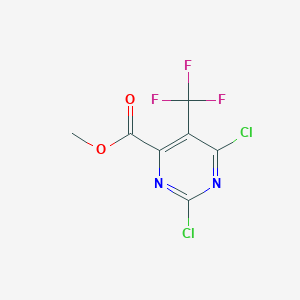
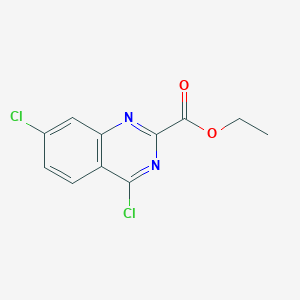
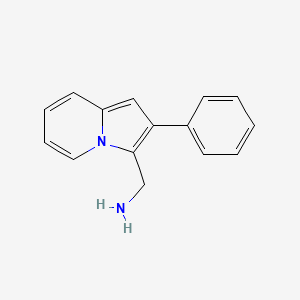
![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)
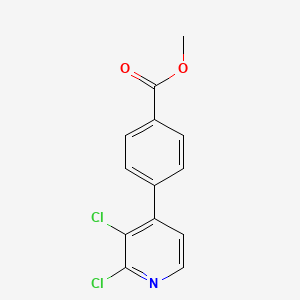
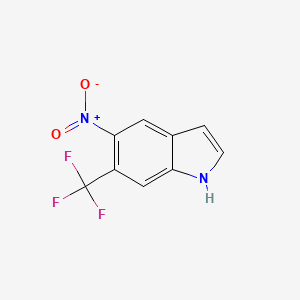
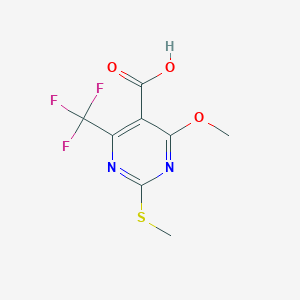
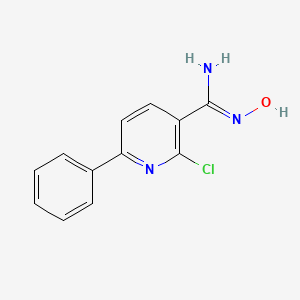
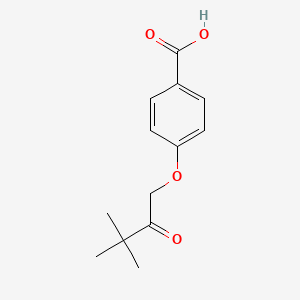
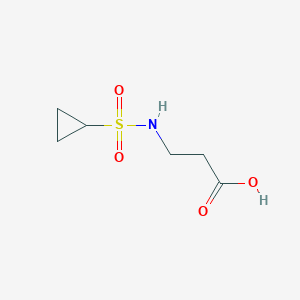
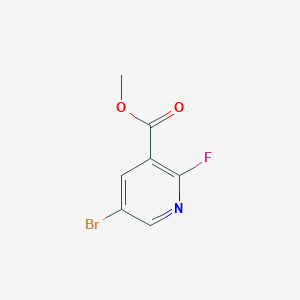
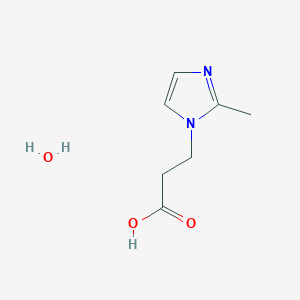
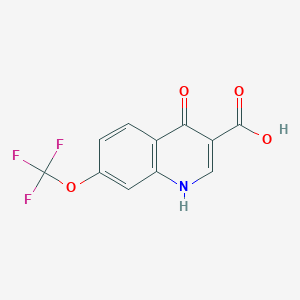
![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)